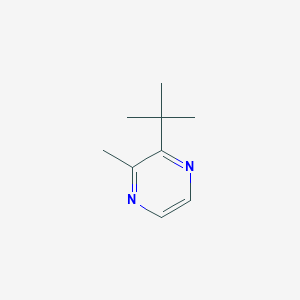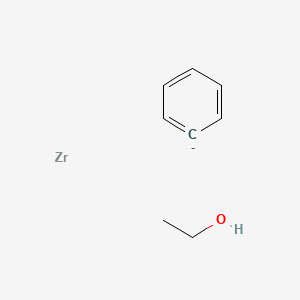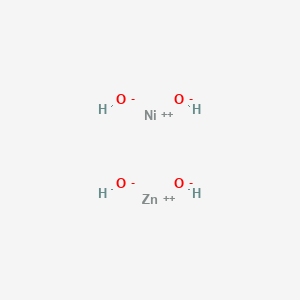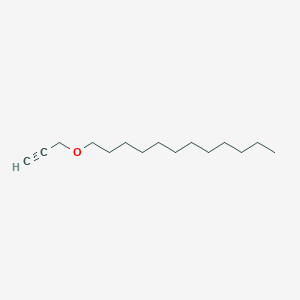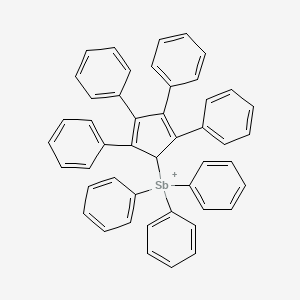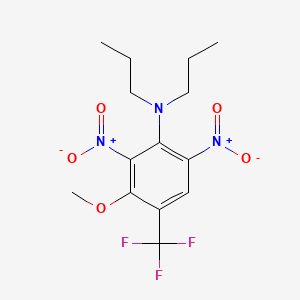
3-methoxy-2,6-dinitro-N,N-dipropyl-4-(trifluoromethyl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-methoxy-2,6-dinitro-N,N-dipropyl-4-(trifluoromethyl)aniline is a chemical compound known for its unique structural properties and applications. It is a derivative of trifluralin, a widely used pre-emergence herbicide. This compound is characterized by the presence of methoxy, dinitro, dipropyl, and trifluoromethyl groups attached to an aniline ring, making it a complex and versatile molecule.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-methoxy-2,6-dinitro-N,N-dipropyl-4-(trifluoromethyl)aniline typically involves multiple steps, starting from readily available precursors. One common method includes the nitration of a suitable aniline derivative, followed by the introduction of methoxy and trifluoromethyl groups. The final step involves the alkylation of the aniline nitrogen atoms with propyl groups.
Industrial Production Methods
Industrial production of this compound often employs large-scale nitration and alkylation processes under controlled conditions. The use of catalysts and specific reaction temperatures ensures high yield and purity of the final product. The process may also involve purification steps such as recrystallization or chromatography to remove impurities.
Analyse Chemischer Reaktionen
Types of Reactions
3-methoxy-2,6-dinitro-N,N-dipropyl-4-(trifluoromethyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The methoxy and trifluoromethyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso derivatives, while reduction can produce amino derivatives.
Wissenschaftliche Forschungsanwendungen
3-methoxy-2,6-dinitro-N,N-dipropyl-4-(trifluoromethyl)aniline has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including herbicidal and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a lead compound for developing new pharmaceuticals.
Industry: It is used in the formulation of herbicides and other agrochemicals.
Wirkmechanismus
The mechanism of action of 3-methoxy-2,6-dinitro-N,N-dipropyl-4-(trifluoromethyl)aniline involves the inhibition of cell division. The compound disrupts the formation of microtubules, which are essential for mitosis. By binding to tubulin, it prevents the polymerization of microtubules, leading to cell cycle arrest at the metaphase stage. This mechanism is similar to that of trifluralin, its parent compound.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Trifluralin: 2,6-dinitro-N,N-dipropyl-4-(trifluoromethyl)aniline
Prodiamine: 1,3-diamino-N1,N1-dipropyl-2,6-dinitro-4-trifluoromethylbenzene
Pendimethalin: N-(1-ethylpropyl)-2,6-dinitro-3,4-xylidine
Uniqueness
3-methoxy-2,6-dinitro-N,N-dipropyl-4-(trifluoromethyl)aniline is unique due to the presence of the methoxy group, which imparts distinct chemical properties and reactivity. This differentiates it from other similar compounds and may enhance its biological activity and effectiveness in various applications.
Eigenschaften
CAS-Nummer |
36462-40-5 |
|---|---|
Molekularformel |
C14H18F3N3O5 |
Molekulargewicht |
365.30 g/mol |
IUPAC-Name |
3-methoxy-2,6-dinitro-N,N-dipropyl-4-(trifluoromethyl)aniline |
InChI |
InChI=1S/C14H18F3N3O5/c1-4-6-18(7-5-2)11-10(19(21)22)8-9(14(15,16)17)13(25-3)12(11)20(23)24/h8H,4-7H2,1-3H3 |
InChI-Schlüssel |
NELVKRRREKWBII-UHFFFAOYSA-N |
Kanonische SMILES |
CCCN(CCC)C1=C(C=C(C(=C1[N+](=O)[O-])OC)C(F)(F)F)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


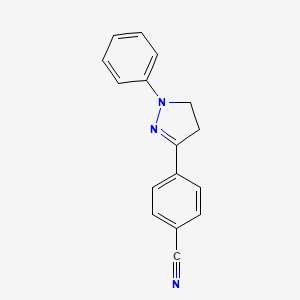

![1-[(2-Methylpropyl)amino]-3-phenoxypropan-2-ol](/img/structure/B14671074.png)

![Benzamide, 4-nitro-N-[(3-nitrophenyl)sulfonyl]-](/img/structure/B14671093.png)


![2-[(Pyridin-4-yl)methyl]-1H-indole](/img/structure/B14671105.png)
